molecular formula C21H18BrN3O3 B3912017 N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide

N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide

Cat. No. B3912017
M. Wt: 440.3 g/mol
InChI Key: WLVSCOQEGIGYIG-ZMOGYAJESA-N
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Description

N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide, also known as BPNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPNH is a hydrazone derivative of 3-hydroxy-2-naphthoic acid and 4-bromobutanoyl chloride.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, this compound has been reported to activate the p53 pathway, a signaling pathway that plays a key role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages. In addition, this compound has been reported to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. This compound has been reported to exhibit low cytotoxicity in various cell lines, making it a potential candidate for further studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide. One potential direction is the development of this compound derivatives with improved solubility and potency. Another potential direction is the study of this compound in combination with other chemical compounds for the treatment of various diseases. In addition, the study of this compound in animal models can provide valuable insights into its pharmacokinetics and pharmacodynamics. Finally, the study of the mechanism of action of this compound can lead to the development of new drugs that target similar pathways.

Scientific Research Applications

N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been reported to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c1-13(10-20(27)23-17-8-6-16(22)7-9-17)24-25-21(28)18-11-14-4-2-3-5-15(14)12-19(18)26/h2-9,11-12,26H,10H2,1H3,(H,23,27)(H,25,28)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVSCOQEGIGYIG-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide
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